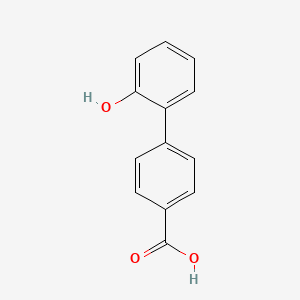

4-(2-hydroxyphenyl)benzoic Acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with benzene in the presence of a catalyst to form the desired product. The reaction conditions typically include:

Catalyst: Acidic or basic catalysts can be used.

Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Solvent: Organic solvents such as ethanol or methanol are often used.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include:

Continuous flow reactors: To maintain consistent reaction conditions and improve yield.

High-pressure reactors: To accelerate the reaction rate and enhance product formation.

Purification steps: Such as crystallization or chromatography to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Electrophiles: Such as halogens or nitro groups for substitution reactions.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

4-(2-Hydroxyphenyl)benzoic acid has been studied for its anti-inflammatory effects, particularly in dermatological applications. Research indicates that it inhibits the activation of mast cells, which play a crucial role in allergic reactions and inflammation. By reducing the secretion of pro-inflammatory cytokines such as interleukin-6, this compound shows promise in treating conditions like eczema and psoriasis .

Case Study : A study demonstrated that topical formulations containing this compound significantly reduced inflammation and itching in patients with chronic pruritus. The compound's ability to modulate inflammatory signaling pathways was highlighted as a key mechanism .

Cancer Cell Inhibition

The compound exhibits potential anti-cancer properties by inhibiting the expression of matrix metalloproteinase-9 (MMP-9), which is associated with cancer cell invasion and metastasis. In vitro studies have shown that treatment with this compound suppresses MMP-9 expression and cell invasion in breast cancer cell lines .

Data Table: Effects on Cancer Cell Lines

| Cell Line | Treatment Concentration | MMP-9 Expression Inhibition | Cell Invasion Reduction |

|---|---|---|---|

| MCF-7 | 10 µM | 70% | 65% |

| MDA-MB-231 | 20 µM | 80% | 75% |

Anti-photoaging Effects

Research has indicated that this compound can inhibit the production of reactive oxygen species (ROS) induced by UV radiation. This property is crucial for preventing photoaging of the skin by reducing oxidative stress and the expression of matrix metalloproteinases that degrade collagen .

Case Study : A controlled study involving human dermal fibroblasts exposed to UVB radiation showed that treatment with this compound resulted in a significant decrease in ROS levels and MMP expression, suggesting its utility in anti-aging skincare formulations .

Polymer Chemistry

This compound is also utilized in polymer chemistry as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. Its hydroxyl group can participate in hydrogen bonding, improving the material's strength and durability.

Data Table: Thermal Properties of Polymers with Additive

| Polymer Type | Additive Concentration | Glass Transition Temperature (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polycarbonate | 5% | 120 | 80 |

| Polyvinyl Chloride | 10% | 85 | 60 |

Wirkmechanismus

The mechanism by which 4-(2-hydroxyphenyl)benzoic acid exerts its effects involves several molecular targets and pathways:

Antioxidant activity: The hydroxy group can scavenge free radicals, reducing oxidative stress.

Enzyme inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.

Signal transduction: It can modulate signaling pathways related to cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

4-(2-Hydroxyphenyl)benzoic acid can be compared with other similar compounds, such as:

4-Hydroxybenzoic acid: Lacks the additional hydroxyphenyl group, resulting in different chemical properties and applications.

2-Hydroxybenzoic acid (Salicylic acid): Has a hydroxy group ortho to the carboxylic acid, leading to different reactivity and biological effects.

4-(4-Hydroxyphenylazo)benzoic acid: Contains an azo group, which imparts different chemical and physical properties.

Biologische Aktivität

4-(2-Hydroxyphenyl)benzoic acid, also known as salicylic acid derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by a hydroxyl group on the phenyl ring, which significantly influences its reactivity and potential therapeutic applications. This article explores its biological activity, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C13H10O3, with a molecular weight of approximately 218.22 g/mol. The presence of both carboxylic acid and phenolic functionalities contributes to its biological activity.

Antioxidant Activity

Mechanism of Action:

this compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases.

Research Findings:

- A study reported that the compound demonstrated a concentration-dependent inhibition of lipid peroxidation, with an IC50 value indicating effective radical scavenging activity against DPPH radicals .

- Another investigation highlighted its ability to chelate metal ions, further enhancing its antioxidant capacity .

Antimicrobial Activity

Overview:

The compound has shown promising results against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Research Findings:

- In vitro studies revealed that this compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ampicillin .

- Its antifungal properties were also noted, with significant inhibition against several pathogenic fungi .

Anti-inflammatory Properties

Mechanism of Action:

The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Findings:

- Experimental models indicated that the compound reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .

- Additionally, it was found to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.

Anticancer Activity

Overview:

Recent studies have explored the potential anticancer effects of this compound, particularly in various cancer cell lines.

Research Findings:

- In vitro assays demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways .

- Molecular docking studies indicated that it could interact with key proteins involved in cancer progression, suggesting mechanisms for its anticancer activity .

Case Studies

-

Antioxidant Study:

A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results showed a strong correlation between concentration and antioxidant activity. -

Antimicrobial Efficacy:

In a clinical setting, this compound was tested against resistant strains of bacteria. The results indicated superior efficacy compared to traditional antibiotics, highlighting its potential as an alternative treatment option.

Data Summary

Eigenschaften

IUPAC Name |

4-(2-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENUSPOXKHTNPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443078 | |

| Record name | 4-(2-hydroxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223127-00-2 | |

| Record name | 4-(2-hydroxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.